2-(N-Boc-amino)-3-phenyl-thiophene 2-(N-Boc-amino)-3-phenyl-thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14242340
InChI: InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-12(9-10-19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

2-(N-Boc-amino)-3-phenyl-thiophene

CAS No.:

Cat. No.: VC14242340

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

2-(N-Boc-amino)-3-phenyl-thiophene -

Specification

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name tert-butyl N-(3-phenylthiophen-2-yl)carbamate
Standard InChI InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-12(9-10-19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17)
Standard InChI Key MJENTJBFWVNCJU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CS1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—with two key substituents:

  • N-Boc-amino group (-NH-Boc) at the 2-position, which provides steric protection for the amine functionality during synthetic processes.

  • Phenyl group (-C₆H₅) at the 3-position, introducing aromaticity and electronic modulation to the thiophene system.

The Boc group (tert-butyloxycarbonyl) is widely employed in organic synthesis to temporarily protect amine groups from undesired reactions, enabling selective functionalization at other sites.

Table 1: Theoretical Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₅NO₂S
Molecular Weight261.34 g/mol
Boiling PointEstimated 350–400°C (decomposes under heat)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)
StabilityStable under inert conditions; Boc group cleaved by acids (e.g., TFA)

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene typically involves multi-step strategies to introduce substituents regioselectively. A plausible pathway includes:

  • Thiophene Ring Formation:

    • The Paal-Knorr synthesis or Gewald reaction may generate the thiophene core with initial substituents.

    • For example, condensation of α-mercapto ketones with nitriles under basic conditions yields 2-aminothiophenes, which can be further functionalized.

  • Boc Protection:

    • Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) introduces the Boc group.

    • Reaction conditions: Dichloromethane (DCM) or tetrahydrofuran (THF), room temperature, 12–24 hours.

  • Phenyl Group Introduction:

    • Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation could attach the phenyl moiety to the thiophene ring.

    • Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids facilitate coupling reactions.

Key Reactivity Patterns

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane removes the Boc group, regenerating the free amine for subsequent reactions (e.g., amidation, Schiff base formation).

  • Electrophilic Substitution: The thiophene ring undergoes electrophilic attacks (e.g., nitration, sulfonation) at the 5-position due to electron-donating effects of the amino group.

  • Cross-Coupling Reactions: The phenyl group enables further functionalization via metal-catalyzed couplings (e.g., Heck, Sonogashira).

Target PathwayPotential Mechanism
Tubulin PolymerizationBinding to β-tubulin, inhibiting microtubule assembly
Tyrosine Kinase InhibitionCompetitive binding to ATP-binding sites
DNA IntercalationPlanar phenyl-thiophene system inserting into DNA helix

Material Science Applications

Organic Electronics

Thiophene derivatives are pivotal in conductive polymers (e.g., polythiophenes) due to their π-conjugated systems. The Boc group in 2-(N-Boc-amino)-3-phenyl-thiophene could enable controlled polymerization or doping processes, enhancing charge transport in organic field-effect transistors (OFETs) or solar cells.

Supramolecular Chemistry

The compound’s aromatic and hydrogen-bonding motifs may facilitate self-assembly into nanostructures, useful in sensor design or catalytic frameworks.

Challenges and Future Directions

  • Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis) to improve yields and reduce waste.

  • Biological Screening: Prioritizing in vitro and in vivo assays to validate theoretical activity profiles.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to elucidate key pharmacophores.

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